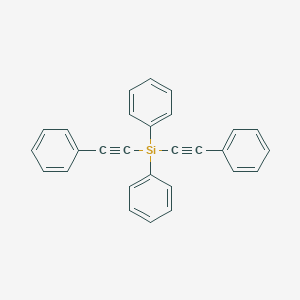![molecular formula C10H10N2O2 B172863 Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate CAS No. 153780-28-0](/img/structure/B172863.png)
Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate
Vue d'ensemble
Description
Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate is a derivative of pyrrolopyrazine . Pyrrolopyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Applications De Recherche Scientifique
Antimicrobial Activity
- Summary : Pyrrolopyrazine derivatives, including Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate, have shown significant antimicrobial activity . They are effective against both gram-positive and gram-negative microorganisms .
- Results : The results indicate that pyrrolo[1,2-a]pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities .
Kinase Inhibition
- Summary : Pyrrolopyrazine derivatives have shown activity on kinase inhibition . Kinases are enzymes that modify other proteins by chemically adding phosphate groups, and they play a key role in various cellular processes, including cell division, metabolism, and signal transduction.
- Results : The results indicate that 5H-pyrrolo[2,3-b]pyrazine derivatives showed more activity on kinase inhibition .
Anti-Inflammatory Activity
- Summary : Pyrrolopyrazine derivatives have shown significant anti-inflammatory activity . They can be used to treat various inflammatory diseases .
- Results : The results indicate that pyrrolopyrazine derivatives exhibited more anti-inflammatory activities .
Antioxidant Activity
- Summary : Pyrrolopyrazine derivatives have shown significant antioxidant activity . They can be used to prevent oxidative stress-related diseases .
- Results : The results indicate that pyrrolopyrazine derivatives exhibited more antioxidant activities .
Antitumor Activity
- Summary : Pyrrolopyrazine derivatives have shown significant antitumor activity . They can be used to treat various types of cancer .
- Results : The results indicate that pyrrolopyrazine derivatives exhibited more antitumor activities .
mGluR5 Antagonist
- Summary : Some pyrrolopyrazine derivatives are potent and selective non-competitive antagonists of mGluR5 . mGluR5 is a type of glutamate receptor, and its antagonists can be used to treat neurological disorders .
- Results : The results indicate that pyrrolopyrazine derivatives showed more activity as mGluR5 antagonists .
Orientations Futures
Despite the importance of the pyrrolopyrazine scaffold, there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Propriétés
IUPAC Name |
ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)9-7-12-5-3-4-8(12)6-11-9/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBLABAFRMQDQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=CC=C2C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626520 | |
| Record name | Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate | |
CAS RN |
153780-28-0 | |
| Record name | Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

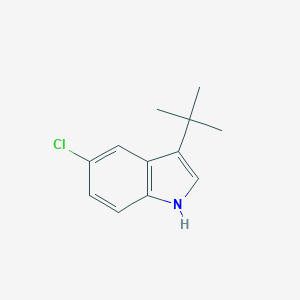
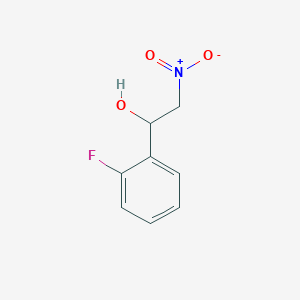
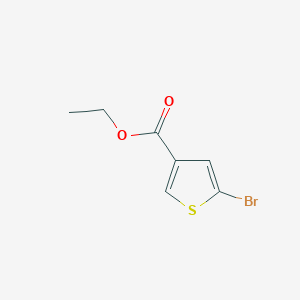
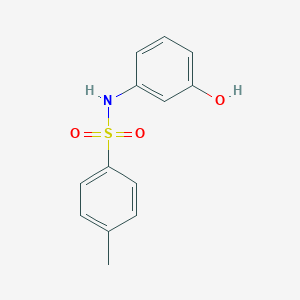

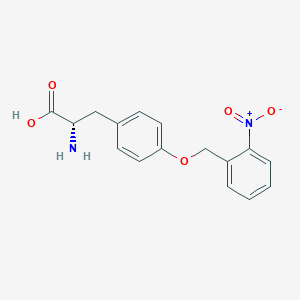
![Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B172801.png)
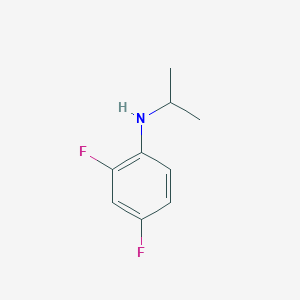
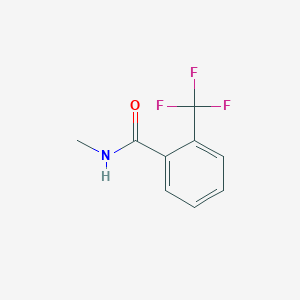
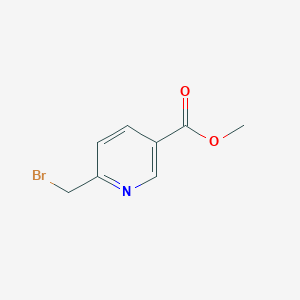
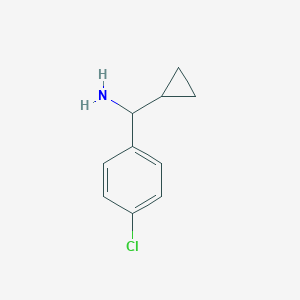
![Methyl 2-[4-(aminomethyl)phenyl]benzoate](/img/structure/B172814.png)
